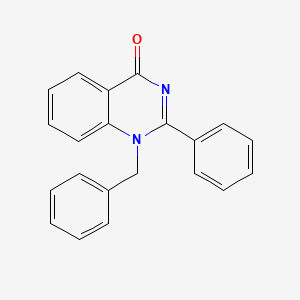
1-Benzyl-2-phenylquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Benzyl-2-phenylquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C21H16N2O and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Benzyl-2-phenylquinazolin-4(1H)-one is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C21H16N2O and is characterized by a quinazolinone core structure. The presence of both benzyl and phenyl substituents contributes to its biological activity by influencing its interaction with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazolinone derivatives, including this compound. This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the quinazolinone scaffold demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .
Table 1: Cytotoxicity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 3.20 |
| This compound | MCF-7 | 5.00 |
| Other Derivative A | A549 | 0.9 |
| Other Derivative B | DU145 | 3.62 |
2. Antioxidant Properties
The antioxidant activity of quinazolinones has also been explored, with findings suggesting that certain modifications can enhance their efficacy as antioxidants. Compounds similar to this compound have shown promising results in assays such as DPPH and ABTS, indicating their potential as effective free radical scavengers .
The mechanisms underlying the biological activities of this compound are multifaceted:
1. Inhibition of Key Enzymes
Inhibitory activity against specific enzymes involved in cancer progression has been observed. For example, some derivatives have been shown to inhibit the deubiquitinase USP1/UAF1 complex, which plays a critical role in regulating protein degradation pathways related to cancer cell survival .
2. Modulation of Signaling Pathways
The compound may exert its effects through modulation of various signaling pathways. Studies indicate that quinazolinones can influence vascular reactivity and may act via endothelium-derived factors to induce vasorelaxation effects in vascular tissues . This suggests a potential role in cardiovascular health alongside its anticancer properties.
Case Studies and Research Findings
A study focusing on the synthesis and evaluation of quinazolinone analogues found that compounds similar to this compound exhibited significant pqs inhibitory activity against Pseudomonas aeruginosa, highlighting their potential in combating biofilm formation and bacterial virulence .
Another research effort demonstrated that derivatives could induce apoptosis in cancer cells through modulation of key apoptotic proteins such as p53 and Bax, indicating their potential for therapeutic applications in oncology .
Eigenschaften
Molekularformel |
C21H16N2O |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1-benzyl-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H16N2O/c24-21-18-13-7-8-14-19(18)23(15-16-9-3-1-4-10-16)20(22-21)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI-Schlüssel |
JGDXZQYGBDBJRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N=C2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















